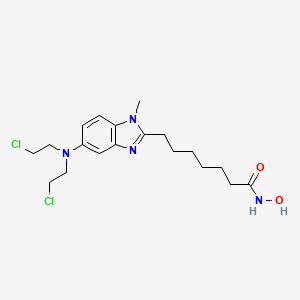
Tinostamustine
Vue d'ensemble
Description
Tinostamustine, also known as EDO-S101, is a novel multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . It is an alkylating deacetylase inhibitor molecule . It has been used in trials studying the treatment of Hodgkin Lymphoma (HL) and other haematological malignancies .
Physical and Chemical Properties Analysis
This compound is a small molecule with a molecular weight of 415.36 . Unfortunately, the search results do not provide further details about its physical and chemical properties.
Applications De Recherche Scientifique
Traitement du lymphome de Hodgkin récidivant/réfractaire
La tinostamustine a montré un potentiel dans le traitement du lymphome de Hodgkin récidivant/réfractaire (R/R). Elle est conçue pour améliorer l'accès des médicaments aux brins d'ADN, induire des dommages à l'ADN et contrer sa réparation dans les cellules cancéreuses . Cette thérapie multi-actions a été évaluée chez des patients lourdement prétraités avec un R/R HL, montrant des signes d'efficacité et de tolérance .
Mécanisme multi-actions en thérapie anticancéreuse
En tant que molécule inhibitrice d'alkylation et de désacétylase, le mécanisme multi-actions de la this compound est significatif pour la thérapie anticancéreuse. Elle n'induit pas seulement des dommages à l'ADN, mais elle entrave également le processus de réparation des cellules cancéreuses, ce qui pourrait potentiellement conduire à une amélioration des résultats dans diverses malignités hématologiques .
Pharmacocinétique et profil de sécurité
La pharmacocinétique et le profil de sécurité de la this compound ont été étudiés dans des essais cliniques. Les patients ont reçu la dose de phase II recommandée en fonction de leur nombre de plaquettes de base, et l'analyse de sécurité a résumé les événements indésirables par grade, fournissant des informations cruciales pour son utilisation en milieu clinique .
Variables d'efficacité et résultats de survie
L'efficacité de la this compound est mesurée par les taux de réponse globale et les résultats de survie. Ces variables sont essentielles pour évaluer les avantages à long terme et le potentiel de la this compound en tant qu'option de traitement pour les patients atteints de malignités hématologiques .
Potentiel dans le traitement des maladies réfractaires
Le composé a été évalué pour son potentiel dans le traitement des maladies réfractaires aux thérapies standard. Cela inclut les patients qui ont subi plusieurs lignes de thérapie antérieure et met en évidence la nécessité de nouveaux traitements comme la this compound .
Rôle en oncologie hématologique
Le rôle de la this compound en oncologie hématologique fait l'objet d'une enquête, des études se concentrant sur son application dans divers cancers du sang au-delà du lymphome de Hodgkin. Son action unique sur les brins d'ADN en fait un candidat pour des applications plus larges dans ce domaine .
Impact sur la résistance aux médicaments
La recherche explore comment la this compound peut avoir un impact sur la résistance aux médicaments dans les cellules cancéreuses. En améliorant l'accès aux médicaments et en endommageant l'ADN, elle peut offrir un moyen de surmonter les mécanismes de résistance qui limitent l'efficacité des traitements actuels .
Orientations futures et essais cliniques
Les orientations futures de la this compound comprennent des essais cliniques en cours et à venir. Ces études permettront d'élucider davantage ses applications, d'optimiser les stratégies de dosage et d'élargir son utilisation à d'autres types de cancer, révolutionnant potentiellement le traitement du cancer
Mécanisme D'action
Target of Action
Tinostamustine, also known as EDO-S101, is a first-in-class alkylating deacetylase inhibitor . It primarily targets histone deacetylases (HDACs) and DNA . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound is a multi-action therapy designed to improve drug access to DNA strands, induce DNA damage, and counteract its repair in cancer cells . The vorinostat moiety of this compound targets and binds to HDACs . This leads to an accumulation of highly acetylated histones, which results in an induction of chromatin remodeling, a modulation of gene expression, an inhibition of tumor cell division, and the induction of tumor cell apoptosis .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA damage and repair, and histone acetylation . It increases the efficacy of the alkylating DNA damage through deacetylase-mediated chromatin relaxation . Furthermore, it increases CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .
Pharmacokinetics
The pharmacokinetics of this compound are currently under investigation . It is administered according to baseline platelet count over 60 minutes on Day 1 of a 21-day cycle .
Result of Action
This compound has shown antiproliferative and pro-apoptotic effects in preclinical studies . It has been observed to possess stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone . It also increases the sensitivity of myeloma cells to daratumumab through its different cytotoxic mechanisms .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the patient’s baseline platelet count . .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Tinostamustine is a pan HDAC inhibitor, inhibiting HDAC1, HDAC2, HDAC3, and HDAC6 . It interacts with these enzymes, leading to increased acetylation levels of histone H3 . This effect occurs in parallel with an increment in CD38 expression in myeloma cell lines .
Cellular Effects
This compound has shown strong antitumor activity in HL60 and Daudi cells . It possesses stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone . It also increases CD38 expression in myeloma cell lines, an effect that occurs in parallel with an increment in CD38 histone H3 acetylation levels .
Molecular Mechanism
This compound works by improving access to the DNA strands within cancer cells, breaking them, and counteracting damage repair . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound has been shown to possess stronger antiproliferative and pro-apoptotic effects than those observed for vorinostat and bendamustine alone and similar to their combination . Over time, it reduces the expression and increases the time of disappearance of γH2AX, indicative of reduced signal and DNA repair .
Dosage Effects in Animal Models
In animal models, this compound has shown significant therapeutic activity with suppression of tumor growth and prolongation of disease-free survival (DFS) and overall survival (OS) in orthotopic intra-brain models
Metabolic Pathways
It is known that this compound interacts with enzymes such as HDAC1, HDAC2, HDAC3, and HDAC6 , which could influence metabolic flux or metabolite levels.
Propriétés
IUPAC Name |
7-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]-N-hydroxyheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28Cl2N4O2/c1-24-17-9-8-15(25(12-10-20)13-11-21)14-16(17)22-18(24)6-4-2-3-5-7-19(26)23-27/h8-9,14,27H,2-7,10-13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISXTRIGVCKQBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236199-60-2 | |
| Record name | Tinostamustine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236199602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tinostamustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15147 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TINOSTAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29DKI2H2NY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[4-(4-fluorophenyl)-6-methoxy-2H-chromen-3-yl]methyl]pyrrolidine](/img/structure/B560555.png)
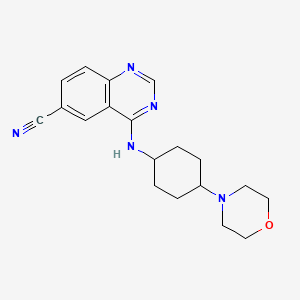





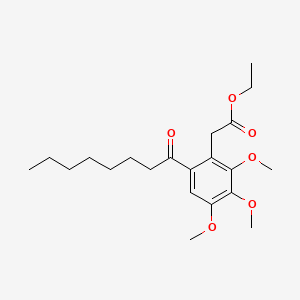
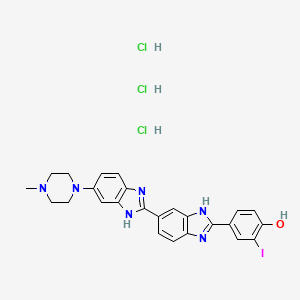
![propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B560572.png)
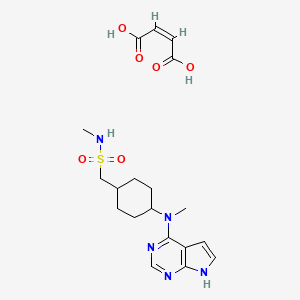
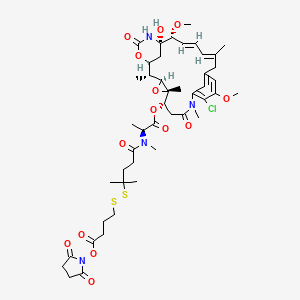
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)
